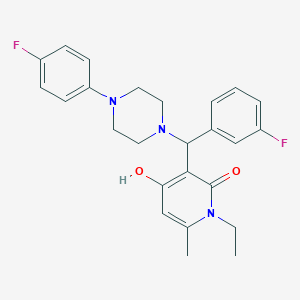

1-ethyl-3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

描述

属性

IUPAC Name |

1-ethyl-3-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-5-4-6-20(27)16-18)29-13-11-28(12-14-29)21-9-7-19(26)8-10-21/h4-10,15-16,24,31H,3,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKKVSIPUKJZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that the compound has significant anti-fibrotic activity, suggesting that it may target proteins or pathways involved in fibrosis.

Mode of Action

It is known to exhibit anti-fibrotic activities, which suggests that it may interact with its targets to inhibit the processes leading to fibrosis.

Biochemical Pathways

The compound is known to affect the fibrosis pathway. Fibrosis is a process involving the excessive accumulation of extracellular matrix proteins, including collagen. The compound may inhibit the expression of collagen, thereby reducing fibrosis.

Result of Action

The compound has been found to exhibit significant anti-fibrotic activity. It effectively inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium in vitro. This suggests that the compound could potentially be developed into a novel anti-fibrotic drug.

生物活性

1-Ethyl-3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H27FN4O3

- Molecular Weight : 474.5 g/mol

- CAS Number : 897612-62-3

The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known to enhance binding affinity to these receptors, influencing various signaling pathways associated with mood regulation and cognitive functions.

Binding Studies

Docking studies indicate that the compound exhibits significant binding affinity to the serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antidepressant | Modulates serotonin pathways, showing promise in alleviating depressive symptoms. |

| Antipsychotic | Influences dopamine receptor activity, potentially reducing psychotic symptoms. |

| Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |

| Anticancer | Preliminary studies indicate cytotoxic effects against certain cancer cell lines. |

Antidepressant Activity

A study evaluated the compound's effect on animal models of depression. The results demonstrated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects (Source: ).

Antipsychotic Properties

In vitro studies have shown that this compound can inhibit dopamine receptor activity, which might contribute to its antipsychotic effects. A dose-response curve indicated that higher concentrations significantly reduced receptor activation (Source: ).

Neuroprotective Effects

Research conducted on neuronal cell lines revealed that treatment with the compound resulted in decreased apoptosis under oxidative stress conditions. This suggests a potential role in neuroprotection, particularly in neurodegenerative diseases (Source: ).

Anticancer Activity

In vitro assays against various cancer cell lines demonstrated that the compound exhibits selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation (Source: ). The structure-activity relationship suggests that modifications to the piperazine ring could enhance its efficacy.

科学研究应用

Antidepressant Activity

Research has indicated that compounds with similar structures to 1-ethyl-3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one exhibit antidepressant effects. For instance, piperazine derivatives have been studied for their interaction with serotonin receptors, suggesting a possible mechanism for mood regulation and anxiety reduction .

Anticancer Properties

The compound's structural features may confer anticancer properties, as seen in related piperazine derivatives that have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the piperazine ring can enhance activity against human carbonic anhydrase isoenzymes, which are implicated in tumor growth and metastasis .

Neuropharmacology

The presence of a fluorophenyl group suggests potential neuropharmacological applications. Compounds similar to this one have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of treating neurodegenerative diseases . The interaction with G protein-coupled receptors (GPCRs) is particularly noteworthy, as these are critical targets for many neurological drugs .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the piperazine ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of functional groups : Modifications to introduce the ethyl and fluorophenyl groups are critical for enhancing biological activity.

Case Studies

相似化合物的比较

Core Structural Variations

Pyridinone vs. Pyrimidinone/Pyrido-Pyrimidinone Derivatives

- Target Compound : Pyridin-2(1H)-one core with ethyl, hydroxy, and methyl groups.

- Analogues :

- 4p () : 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one. Lacks the piperazine moiety but includes a bulky heptafluoropropyl group, increasing electron-withdrawing effects .

- NNF () : Pyrimidin-4(3H)-one core with a single 4-fluorophenyl-piperazine. Reduced steric bulk compared to the target compound .

- Example 133c () : Imidazo[4,5-b]pyridin-2-one core. The fused imidazole ring may enhance metabolic stability but reduce solubility .

Piperazine Substitution Patterns

Key Observations :

- Dual fluorophenyl substitution in the target compound may improve selectivity for serotonin receptors (e.g., 5-HT1A) compared to mono-substituted analogues .

Pharmacological and Toxicological Data

Insights :

- Fluorinated pyridinones in show dose-dependent analgesia, suggesting the target compound may share similar mechanisms (e.g., COX inhibition or opioid modulation) .

- The absence of acute toxicity data for the target compound highlights a research gap compared to analogues.

常见问题

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Answer: Synthesis of structurally related pyridin-2(1H)-ones often involves multi-step reactions with careful optimization of solvent systems, catalysts, and reaction temperatures. For example, highlights Method C (yield: 23%) and Method D (yield: 36%) for analogous compounds, emphasizing the need for iterative solvent selection (e.g., ethanol or DMF) and catalyst screening. Key steps include:

- Intermediate purification via recrystallization or column chromatography.

- Temperature control during nucleophilic substitution or condensation reactions.

- Spectroscopic validation (e.g., NMR to confirm fluorinated substituents) .

Q. What analytical techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : , , and NMR are essential for verifying substituent positions and fluorine integration (e.g., distinguishing 3-fluorophenyl vs. 4-fluorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH, ~3200–3500 cm) and carbonyl (C=O, ~1650–1750 cm) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Answer:

- Receptor binding assays : Target serotonin or dopamine receptors due to the piperazine moiety (common in neuroactive compounds) .

- Enzyme inhibition studies : Test against kinases or phosphodiesterases using fluorogenic substrates.

- Cytotoxicity profiling : Use MTT or ATP-based assays in cell lines (e.g., HEK-293 or SH-SY5Y) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR)?

Answer: Discrepancies in pharmacological data (e.g., reports variable analgesic efficacy) may arise from stereoelectronic effects or metabolite interference. Computational approaches include:

Q. What strategies mitigate synthetic challenges in scaling up fluorinated intermediates?

Answer: Fluorinated precursors (e.g., 3-fluorophenylboronic acid) often require anhydrous conditions and transition-metal catalysts (e.g., Pd for Suzuki couplings). suggests:

Q. How can contradictory pharmacokinetic data be reconciled across studies?

Answer: Variability in bioavailability or metabolite profiles (e.g., hydroxylation vs. glucuronidation) may stem from:

- Species differences : Rodent vs. human cytochrome P450 isoform selectivity .

- Formulation effects : Use lipid-based nanoemulsions to improve solubility (logP >3 predicted for this compound).

- Analytical validation : Employ LC-MS/MS to distinguish parent compound from degradants .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。